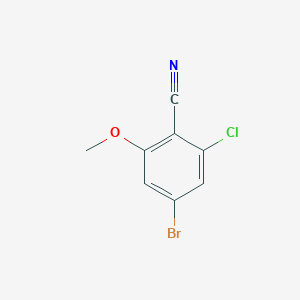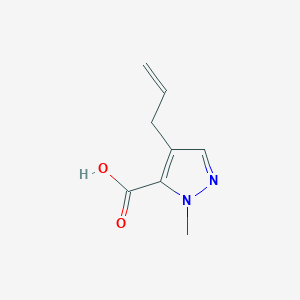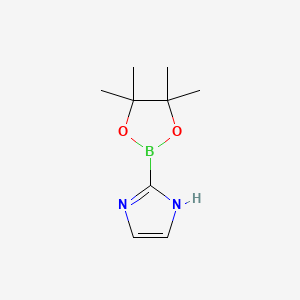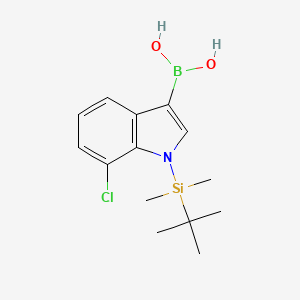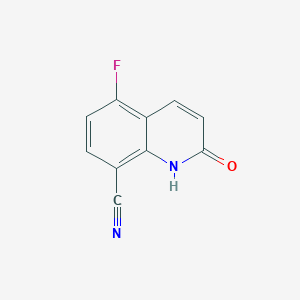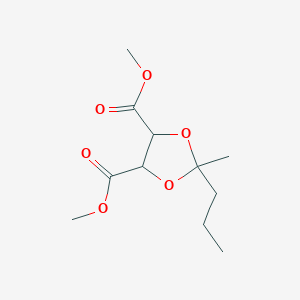
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C9H14O6. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol to achieve high yields .
化学反应分析
Types of Reactions
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or Grignard reagents in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups without affecting the protected carbonyl.
Biology: It serves as a starting material for synthesizing biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .
相似化合物的比较
Similar Compounds
- Dimethyl 2,3-O-isopropylidene-L-tartrate
- 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
- 2,2-Dimethyl-1,3-dioxolane-4β,5α-dicarboxylic acid dimethyl ester
Uniqueness
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable acetal or ketal structures makes it particularly valuable in synthetic organic chemistry .
属性
CAS 编号 |
6942-13-8 |
|---|---|
分子式 |
C11H18O6 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C11H18O6/c1-5-6-11(2)16-7(9(12)14-3)8(17-11)10(13)15-4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
UCAPDADNIUUTOS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(OC(C(O1)C(=O)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)
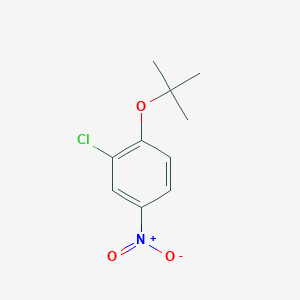
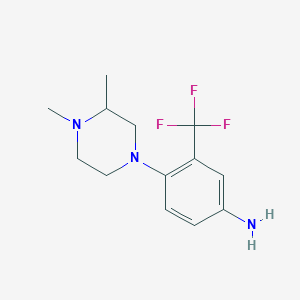

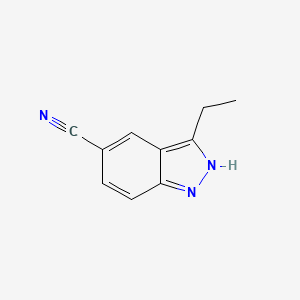
![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)

![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)
